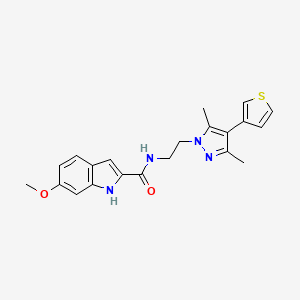
4-(4-fluorophenyl)-7,7-dimethyl-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . The rest of the molecule is more complex and includes a hexahydroquinazolinone group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements).
Synthesis Analysis
While specific synthesis methods for this compound were not found, fluorophenyl groups are often introduced into molecules using methods such as electrophilic aromatic substitution . The synthesis of similar complex molecules often involves multiple steps, each introducing different parts of the final molecule .科学的研究の応用
Antimicrobial and Anticonvulsant Activities
A study on novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, synthesized from anthranilic acid, showed broad-spectrum antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. Additionally, some derivatives exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Anticancer Potential
Research into quinazolinone-based derivatives has demonstrated potential anticancer properties through various mechanisms, including cytotoxic activity against cancer cell lines and inhibiting key enzymes involved in cancer progression. For example, a quinazolinone derivative exhibited potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells, suggesting its role as an effective anti-cancer agent by inhibiting VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
Mechanistic Insights and Synthetic Approaches
Another aspect of research focuses on the synthesis and structural analysis of quinazolinone derivatives, providing insights into their interaction mechanisms with biological targets. For instance, studies on the catalyst-free synthesis of novel quinazolinone derivatives under ultrasonic conditions have been reported, highlighting efficient, environmentally friendly methods for producing these compounds (Govindaraju et al., 2016).
Antiviral and Antibacterial Activities
Novel quinazolinone derivatives have also been evaluated for their antiviral activities against respiratory and biodefense viruses, showing promise as agents for controlling viral infections (Selvam et al., 2007). Moreover, some derivatives exhibited excellent antibacterial activities against phytopathogenic bacteria, indicating their potential use in agricultural settings for crop protection (Shi et al., 2020).
Safety and Hazards
特性
IUPAC Name |
4-(4-fluorophenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-16(2)7-11-13(12(20)8-16)14(19-15(21)18-11)9-3-5-10(17)6-4-9/h3-6,14H,7-8H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNHVDUMBLPXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

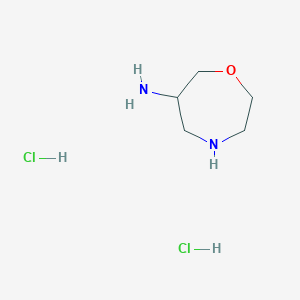
![5-[[4-Thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]quinolin-8-ol](/img/structure/B2651816.png)
![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
![N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2651820.png)
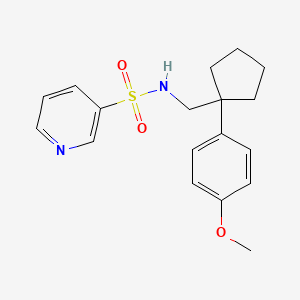
![2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2651824.png)
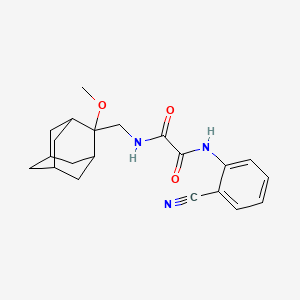
![4-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2651828.png)
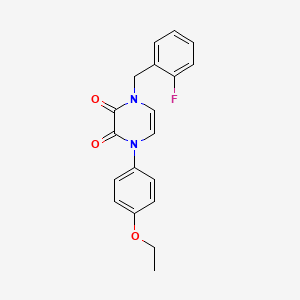


![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2651833.png)
